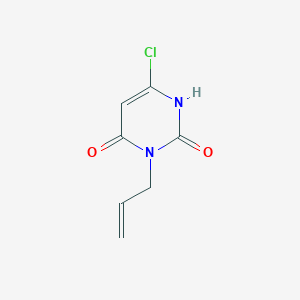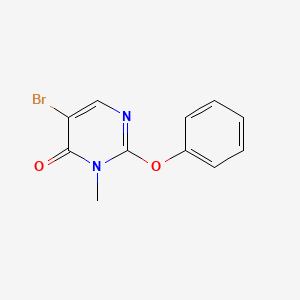
5-bromo-3-methyl-2-phenoxypyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-methyl-2-phenoxypyrimidin-4(3H)-one is a chemical compound belonging to the pyrimidinone family It features a bromine atom at the 5th position, a methyl group at the 3rd position, and a phenoxyl group at the 2nd position on the pyrimidin-4(3H)-one core structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-methyl-2-phenoxypyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common approach is the reaction of a suitable halogenated pyrimidinone with phenol derivatives under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing waste and by-products.
化学反应分析
Types of Reactions: 5-Bromo-3-methyl-2-phenoxypyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically performed in an acidic or neutral medium.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often carried out in solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols. The reaction conditions may involve the use of a base and a polar solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
科学研究应用
5-Bromo-3-methyl-2-phenoxypyrimidin-4(3H)-one has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 5-bromo-3-methyl-2-phenoxypyrimidin-4(3H)-one exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
相似化合物的比较
2-Phenyl-4(3H)-quinazolinone
5-Chloro-3-methyl-2-phenoxypyrimidin-4(3H)-one
5-Bromo-2-methylpyridin-3-amine
属性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC 名称 |
5-bromo-3-methyl-2-phenoxypyrimidin-4-one |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-10(15)9(12)7-13-11(14)16-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI 键 |
YYEMMHRZCMGZKB-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=CN=C1OC2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


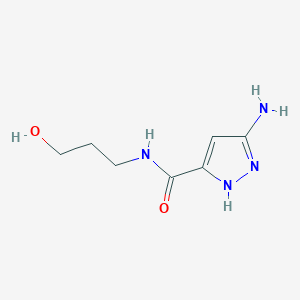
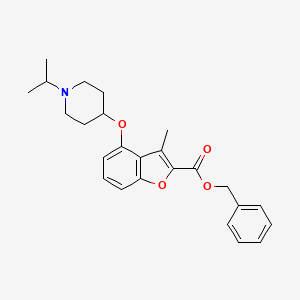
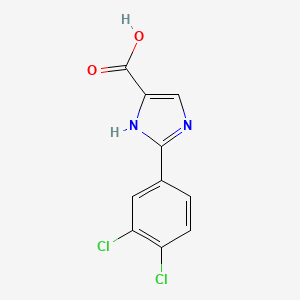
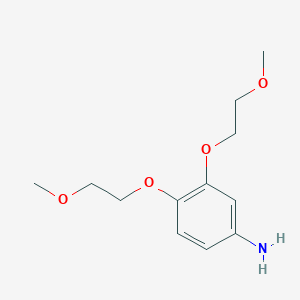



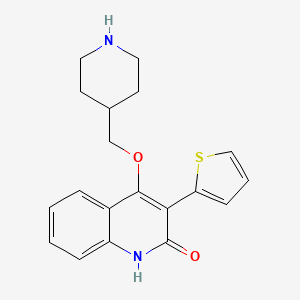
![N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide](/img/structure/B15357157.png)
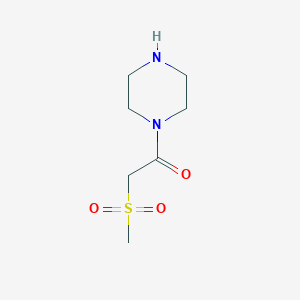
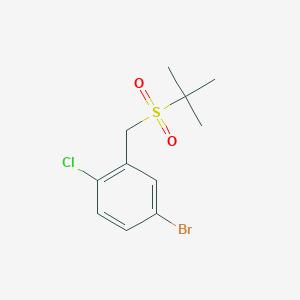
![tert-butyl 5-[({[1-(pyridin-4-yl)piperidin-4-yl]carbonyl}oxy)methyl]-1,3-dihydro-2H-isoindole-2-carboxylate](/img/structure/B15357184.png)
